2-(2-(((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamido)thiophene-3-carboxamide
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Overview
Description
2-(2-(((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamido)thiophene-3-carboxamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamido)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and thiophene intermediates. Common reagents include acetyl chloride, benzoxyl chloride, and benzyl chloride, which are added to the reaction mixture under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at low temperatures under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-(((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamido)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(2-(((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamido)thiophene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-(((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Molecular docking studies have shown that this compound can fit into the active sites of target proteins, stabilizing the protein-ligand complex through various interactions .
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: Known for their diverse pharmacological effects.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl derivatives: Exhibits high affinity for specific integrins.
Dipyrone: A pyrazole derivative with analgesic and antipyretic properties.
Uniqueness
2-(2-(((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamido)thiophene-3-carboxamide is unique due to its combination of a pyrazole and thiophene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H23N5O2S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[[2-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl-methylamino]acetyl]amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C20H23N5O2S/c1-13-17(14(2)25(23-13)15-7-5-4-6-8-15)11-24(3)12-18(26)22-20-16(19(21)27)9-10-28-20/h4-10H,11-12H2,1-3H3,(H2,21,27)(H,22,26) |
InChI Key |
UHSQCKSTCNXYFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CN(C)CC(=O)NC3=C(C=CS3)C(=O)N |
Origin of Product |
United States |
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